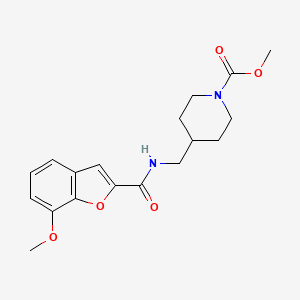

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

methyl 4-[[(7-methoxy-1-benzofuran-2-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-23-14-5-3-4-13-10-15(25-16(13)14)17(21)19-11-12-6-8-20(9-7-12)18(22)24-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZFUSDXEWWJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized to form the benzofuran ring. The methoxy group can be introduced via methylation using methyl iodide.

The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives. The final step involves coupling the benzofuran and piperidine moieties through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Applications De Recherche Scientifique

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can intercalate with DNA, while the piperidine ring may enhance binding affinity to protein targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate: Lacks the methoxy group, which may affect its biological activity.

Methyl 4-((7-hydroxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.

Uniqueness

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or as an intermediate in organic synthesis.

Activité Biologique

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is a novel compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 317.36 g/mol

- CAS Number : 1796969-65-7

The structure includes a piperidine ring, which is known for its role in various biological activities, and a benzofuran moiety that contributes to its pharmacological profile.

1. Analgesic and Anti-inflammatory Effects

Research indicates that compounds similar to methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate exhibit significant analgesic and anti-inflammatory properties. For instance, derivatives with structural similarities have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling .

2. Anticancer Activity

In vitro studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. For example, piperidine derivatives have been evaluated for their ability to inhibit cell proliferation in human breast cancer cells (MCF-7) and other tumor lines, showing promising results in reducing viability at specific concentrations .

| Compound | Cell Line | IC₅₀ (nM) | % Viability at 50 µM |

|---|---|---|---|

| VIa | A-549 | 95 ± 10 | 89 |

| VIb | MCF-7 | 55 ± 6 | 85 |

| VIc | Panc-1 | 45 ± 5 | 86 |

3. Neuroprotective Properties

The compound's structural components suggest potential neuroprotective effects. Similar benzofuran derivatives have been linked to the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .

The biological activity of methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is likely mediated through several mechanisms:

- Enzyme Inhibition : Inhibition of COX enzymes leads to decreased production of inflammatory mediators.

- Cell Cycle Arrest : Certain piperidine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Neurotransmitter Modulation : By inhibiting AChE, the compound may increase acetylcholine availability, supporting cognitive functions.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

-

Study on COX Inhibition :

- A series of benzodifuranyl derivatives were synthesized and screened for COX inhibitory activity. The results indicated that specific substitutions on the benzofuran moiety significantly enhanced activity against COX enzymes, suggesting a structure-activity relationship that could be applied to methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate .

-

Anticancer Evaluation :

- A recent study evaluated a range of piperidine derivatives for their anticancer properties against various cell lines. The findings revealed that modifications to the piperidine structure could lead to increased cytotoxicity, with some compounds exhibiting IC₅₀ values lower than traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.